molecular formula C11H14BrNO B11720148 (2R,3S)-2-(4-bromophenyl)-3-methylmorpholine

(2R,3S)-2-(4-bromophenyl)-3-methylmorpholine

Cat. No.: B11720148
M. Wt: 256.14 g/mol
InChI Key: FWXJFYRBAJTHOA-KWQFWETISA-N
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Description

(2R,3S)-2-(4-bromophenyl)-3-methylmorpholine is a chiral compound belonging to the class of morpholine derivatives This compound features a bromophenyl group attached to the morpholine ring, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-2-(4-bromophenyl)-3-methylmorpholine typically involves the reaction of 4-bromobenzaldehyde with a chiral amine, followed by cyclization to form the morpholine ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the cyclization process. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-2-(4-bromophenyl)-3-methylmorpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2R,3S)-2-(4-bromophenyl)-3-methylmorpholine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its chiral nature makes it valuable in the study of enantioselective processes.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may act as a precursor for the synthesis of drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. It may be incorporated into polymers or other materials to enhance their performance.

Mechanism of Action

The mechanism of action of (2R,3S)-2-(4-bromophenyl)-3-methylmorpholine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenyl group may facilitate binding to these targets, while the morpholine ring provides structural stability. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)acetophenone
  • 2-(4-Bromophenyl)-1-phenylethanone
  • 4-Bromophenylmorpholine

Uniqueness

(2R,3S)-2-(4-bromophenyl)-3-methylmorpholine is unique due to its chiral nature and specific substitution pattern. The presence of the bromophenyl group and the morpholine ring distinguishes it from other similar compounds, providing unique chemical and biological properties.

Properties

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

(2R,3S)-2-(4-bromophenyl)-3-methylmorpholine

InChI

InChI=1S/C11H14BrNO/c1-8-11(14-7-6-13-8)9-2-4-10(12)5-3-9/h2-5,8,11,13H,6-7H2,1H3/t8-,11-/m0/s1

InChI Key

FWXJFYRBAJTHOA-KWQFWETISA-N

Isomeric SMILES

C[C@H]1[C@H](OCCN1)C2=CC=C(C=C2)Br

Canonical SMILES

CC1C(OCCN1)C2=CC=C(C=C2)Br

Origin of Product

United States

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